molecular formula C25H26N2O3S B324827 2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B324827
M. Wt: 434.6 g/mol
InChI Key: XUWQRGYVMLSTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C25H26N2O3S and a molecular weight of 434.55 g/mol . It is known for its unique structure, which includes a piperidine ring and a sulfonyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide typically involves the reaction of 2,2-diphenylacetic acid with 4-(1-piperidinylsulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2-diphenylacetamide: Lacks the piperidinylsulfonyl group.

    N-phenylacetamide: Lacks the diphenyl and piperidinylsulfonyl groups.

    4-(1-piperidinylsulfonyl)aniline: Lacks the diphenylacetamide moiety.

Uniqueness

2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is unique due to its combination of a diphenylacetamide core with a piperidinylsulfonyl group. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

2,2-diphenyl-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C25H26N2O3S/c28-25(24(20-10-4-1-5-11-20)21-12-6-2-7-13-21)26-22-14-16-23(17-15-22)31(29,30)27-18-8-3-9-19-27/h1-2,4-7,10-17,24H,3,8-9,18-19H2,(H,26,28)

InChI Key

XUWQRGYVMLSTGC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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